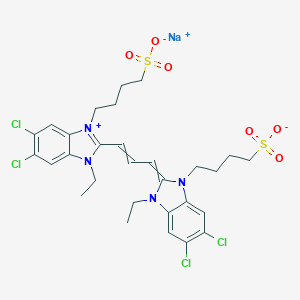
Nickel diisobutyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel diisobutyldithiocarbamate is a coordination compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of sulfur atoms that act as binding sites for metal coordination. This compound is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel diisobutyldithiocarbamate can be synthesized through the reaction of nickel salts with diisobutyldithiocarbamate ligands. The typical procedure involves dissolving the nickel salt in an aqueous or ethanol solution and then adding the diisobutyldithiocarbamate ligand in a stoichiometric ratio. The reaction mixture is stirred, and the resulting precipitate is filtered and washed to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where the reaction parameters such as temperature, pH, and concentration are carefully controlled .
Chemical Reactions Analysis
Types of Reactions: Nickel diisobutyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms in the dithiocarbamate moiety, which can donate electron pairs to the metal center .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxide, while reduction can produce nickel metal or other reduced nickel species .
Scientific Research Applications
Nickel diisobutyldithiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nickel diisobutyldithiocarbamate involves the coordination of the nickel ion with the sulfur atoms of the dithiocarbamate ligand. This coordination enhances the stability and reactivity of the compound. The sulfur atoms donate electron pairs to the nickel ion, forming a stable complex that can interact with various molecular targets such as DNA, proteins, and enzymes .
Comparison with Similar Compounds
Nickel diisobutyldithiocarbamate can be compared with other dithiocarbamate compounds such as zinc diisobutyldithiocarbamate and copper diisobutyldithiocarbamate:
Zinc Diisobutyldithiocarbamate: Similar to this compound, zinc diisobutyldithiocarbamate forms stable complexes with metal ions and has applications in catalysis and material science.
Copper Diisobutyldithiocarbamate: This compound also forms stable complexes and is used in similar applications, but it has different reactivity and stability profiles compared to this compound.
This compound is unique due to its specific coordination geometry and the ability to form stable complexes with nickel ions, which imparts distinct properties and applications .
Properties
CAS No. |
15317-78-9 |
|---|---|
Molecular Formula |
C18H36N2NiS4 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)carbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C9H19NS2.Ni/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
YCBUXHNUQAZVSS-UHFFFAOYSA-L |
SMILES |
CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2] |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2] |
Key on ui other cas no. |
15317-78-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















